molecular formula C₁₁H₁₃NO₃ B151033 (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS No. 120974-97-2

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

Cat. No. B151033
M. Wt: 207.23 g/mol
InChI Key: YCINJZQUXAFTQD-ZRDIBKRKSA-N
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Description

“(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate” is a chemical compound with the IUPAC name methyl (2E)-(methoxyimino)(2-methylphenyl)ethanoate . It has a molecular weight of 207.23 .


Synthesis Analysis

The synthesis of this compound can be achieved by heating a solution of this product (5 g) in methanol (100 ml) under reflux for 3 hours with methoxyamine hydrochloride (2.55 g). The mixture is then cooled, evaporated, triturated with diisopropyl ether, filtered, and the filtrate is evaporated to give methyl (methoxyimino) (o-tolyl)acetate .


Molecular Structure Analysis

The molecular formula of “(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate” is C11H13NO3 . The InChI code is 1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10+ .


Physical And Chemical Properties Analysis

“(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate” is a solid at room temperature . It has a molecular weight of 207.23 and a molecular formula of C11H13NO3 . The compound has a boiling point of 282℃ .

Scientific Research Applications

Fungicidal Properties and Synthesis

  • (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate derivatives exhibit potent fungicidal activity against various fungi, including Rhizoctonia solani and Botrytis cinerea. The stereoselective synthesis of these compounds, involving pharmacophoric substructures like the methyl (E)-methoxyiminoacetate moiety and substituted pyrazole or oxadiazole rings, is crucial for their biological efficacy (Li, Zhang, Liu, Yang, & Liu, 2006).

Residue Analysis in Agriculture

  • The compound has been studied in the context of residue analysis in agricultural products. For instance, the residues, kinetics, and dissipation patterns of kresoxim-methyl (an analogue of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate) were investigated in citrus fruits, providing insights into the safe and effective use of such fungicides in agriculture (Zhu, Dai, Fang, & Zhu, 2013).

Crystal Structure Analysis

  • Detailed crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate and its derivatives has been performed to understand their molecular configuration and potential interactions. These studies are essential for optimizing the synthesis and enhancing the biological activity of these compounds (Mao, Hu, Wang, Du, & Xu, 2015).

Synthesis Improvements and Process Optimization

  • Research has also focused on improving the synthesis processes for (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate analogues. These improvements aim to simplify operational procedures, reduce production costs, and increase overall yields, making the compound more accessible for various applications (Jing, 2003).

Antibacterial Activity

  • Some derivatives of (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate have shown antibacterial activity against strains like Fusarium graminearum and Fusarium solani, indicating potential applications in combating bacterial infections in agriculture (Ma, 2011).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

methyl (2E)-2-methoxyimino-2-(2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCINJZQUXAFTQD-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=NOC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C(=N\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451282
Record name Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate

CAS RN

120974-97-2
Record name Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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